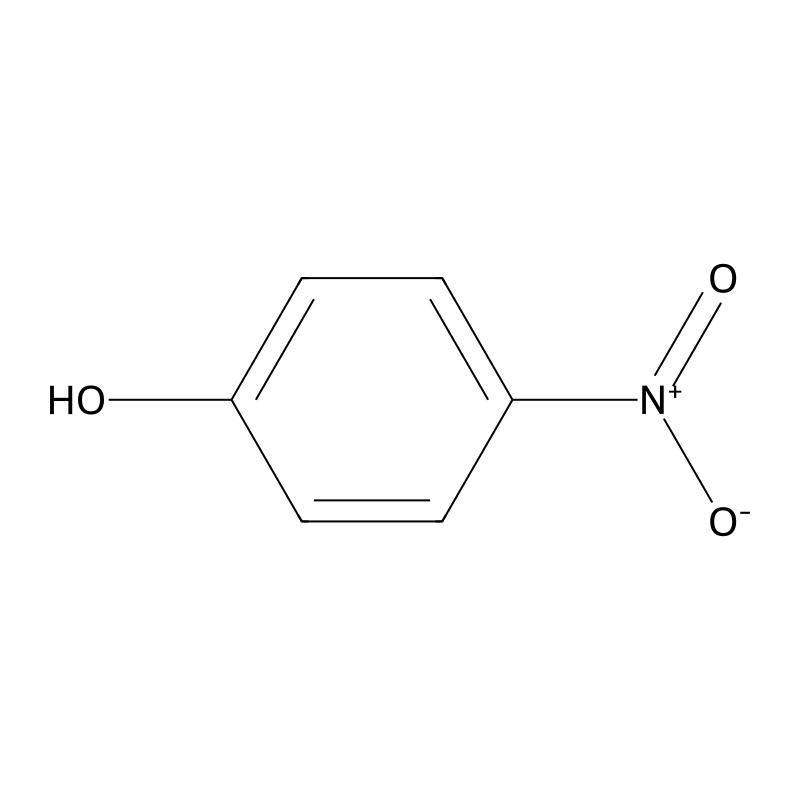

4-Nitrophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water, 269,000 mg/L at 90 °C

Freely soluble in alcohol, chloroform, ether; soluble in solution of fixed alkali hydroxides and carbonates

Very soluble in ethanol, ether, and acetone

In water, 32.8 g/L at 40 °C

In water, 10,000 mg/L at 15 °C; 16,000 ng/L at 25 °C

In water, 15,600 mg/L at 25 °C

11.6 mg/mL

Solubility in water, g/100ml at 20 °C: 1.24

Synonyms

Canonical SMILES

Model Reaction for Catalysis Research:

- -NP reduction to 4-aminophenol (4-AP) serves as a model reaction in catalysis research. Scientists use it to evaluate the efficiency of novel catalysts, particularly metal nanoparticles. The reduction process involves electron transfer from a donor molecule to the nitro group of 4-NP. By monitoring this reaction, researchers can assess the catalytic activity of various materials. Source: Scheme for chemical catalysis from 4-nitrophenol to 4-aminophenol (https://www.researchgate.net/publication/317859259_Insights_into_the_Reduction_of_4-Nitrophenol_to_4-Aminophenol_on_Catalysts)]

Reference Material in Spectroscopy:

- High-purity 4-NP acts as a valuable reference material in spectroscopy, particularly spectrophotometry. Researchers use it to establish the molar absorptivity of 4-NP under specific reaction conditions. This is crucial for accurately measuring the activity of enzymes like alkaline phosphatase in human serum samples. Source: High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material [Journal Article: ]

Environmental Monitoring and Pollutant Detection:

- 4-NP is a pollutant released from various industrial activities. Given its hazardous nature, researchers employ specific techniques like gas chromatography (GC-MS), surface-enhanced Raman spectroscopy (SERS), and high-performance liquid chromatography (HPLC) to detect and quantify 4-NP levels in water, soil, and environmental samples. Monitoring these levels helps assess potential environmental contamination and its impact. Source: Biosensors | Free Full-Text | Sensitive Electrochemical Detection of 4-Nitrophenol with PEDOT:PSS Modified Pt NPs-Embedded PPy-CB@ZnO Nanocomposites [Journal Article: ]

4-Nitrophenol, also known as para-nitrophenol or 4-hydroxynitrobenzene, is a phenolic compound characterized by a nitro group (-NO2) attached to the benzene ring opposite the hydroxyl group (-OH). It appears as a slightly yellow crystalline solid and is moderately toxic. Its molecular formula is C6H5NO3, with a molecular weight of approximately 139.11 g/mol. The compound exhibits two polymorphic forms: the alpha-form, which is colorless and unstable at room temperature, and the beta-form, which is yellow and stable at room temperature but can turn red upon exposure to sunlight .

- Nitration of Phenol: It can be synthesized by nitrating phenol using dilute nitric acid, yielding a mixture that includes both 2-nitrophenol and 4-nitrophenol .

- Metabolic Transformations: In biological systems, it undergoes phase I reactions mediated by cytochrome P450 enzymes, leading to oxidation products like 4-nitrocatechol and reduction products such as 4-aminophenol .

- Reactions with Hydroxyl Radicals: In aqueous solutions, it reacts with hydroxyl radicals to produce various aromatic products, including hydroquinone and trihydroxylbenzene derivatives .

4-Nitrophenol exhibits several biological activities:

- Toxicology: It is known to cause acute effects such as headaches, drowsiness, nausea, and cyanosis upon inhalation or ingestion. Skin contact can lead to irritation .

- Enzyme Activity Measurement: It serves as a substrate for various enzymes in biochemical assays. The amount of 4-nitrophenol produced can be quantitatively measured spectrophotometrically at around 405 nm, making it useful for assessing enzyme activity .

The primary synthesis method for 4-nitrophenol involves the nitration of phenol:

- Nitration Reaction:

- Phenol is treated with a mixture of concentrated nitric acid and sulfuric acid.

- The reaction typically occurs at room temperature to minimize the formation of unwanted by-products.

- The product mixture is then purified through recrystallization.

Alternative methods include:

4-Nitrophenol has diverse applications across various fields:

- Pharmaceuticals: It is an intermediate in the synthesis of paracetamol (acetaminophen) and other drugs .

- Agriculture: Used in the manufacture of fungicides and insecticides .

- Dyes and Indicators: Employed in dye formulations and as a pH indicator due to its distinct color changes upon ionization .

- Analytical Chemistry: Utilized in enzyme assays where its release indicates enzymatic activity.

Studies have shown that 4-nitrophenol interacts with various biological systems:

- Metabolism: It undergoes extensive metabolic transformation in mammals, primarily through conjugation with glucuronic acid and sulfonic acid .

- Environmental Impact: Its persistence in aqueous environments raises concerns about its potential ecological effects due to bioaccumulation and toxicity to aquatic organisms.

Several compounds share structural similarities with 4-nitrophenol. Here’s a comparison highlighting their uniqueness:

| Compound | Structure Type | Key Characteristics | Unique Aspects |

|---|---|---|---|

| 2-Nitrophenol | Isomer of nitrophenol | Has a nitro group adjacent to hydroxyl | More toxic than 4-nitrophenol |

| 4-Aminophenol | Reduced form | Contains an amino group instead of nitro | Used as an analgesic (paracetamol precursor) |

| 2-Aminophenol | Isomer of aminophenol | Similar structure but different position | Precursor for various pharmaceuticals |

| Phenol | Base structure | Simple aromatic compound | Lacks nitro group; less toxic |

Physical Description

Colorless to slightly yellow crystals; [HSDB]

Solid

COLOURLESS-TO-PALE-YELLOW CRYSTALS.

A white to light yellow crystalline solid.

Color/Form

YELLOW TO BROWN SOLID

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

279 °C (Decomposes)

534 °F

Flash Point

377 °F

169 °C

Heavy Atom Count

Taste

TASTE /THRESHOLD/ CONCENTRATION 43.4 MG/L.

Vapor Density

1.244 at 149 °F

Density

1.479 g/cu cm at 20 °C

1.5 g/cm³

1.48

LogP

1.91 (LogP)

log Kow = 1.91

1.91

Odor

Odor Threshold

Detection in air: 2.3 mg/cu m

Detection in water: 2.5 mg/L

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Its exothermic decomposition causes a dangerously fast pressure increase.

279 °C

Melting Point

113-114 °C

113.8 °C

111-116 °C

235-239 °F (sublimes)

UNII

Related CAS

57936-22-8 (tin(2+) salt)

64047-79-6 (aluminum salt)

64047-80-9 (iron(3+) salt)

64047-81-0 (magnesium salt)

64047-82-1 (tin(4+) salt)

64047-83-2 (zinc salt)

64070-86-6 (manganese(2+) salt)

824-78-2 (hydrochloride salt)

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation];

H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Mechanism of Action

Nitrophenols interfere with normal metabolism by uncoupling oxidative phosphorylation. For the mononitrophenols, the order of severity of effects is 4->3-> 2-nitrophenol.

Vapor Pressure

0.0000979 [mmHg]

9.79X10-5 mm Hg at 20 °C; 5X10-4 mm Hg at 25 °C /Extrapolated/

Vapor pressure, Pa at 20 °C: 0.0032

1 mmHg

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Excretion by mice, rats, rabbits, and guinea pigs is ... rapid. Most doses were completely eliminated from blood within 2 hr after admin. Rates at which 4-nitrophenol disappeared from blood decreased in following descending order: mouse, rabbit, guinea pig, rat, and monkey.

Elimination of 4-nitrophenol by monkey following oral and ip doses of 20 mg/kg ... complete within 5 hr.

The distribution of phenol, p-cyanophenol, p-nitrophenol, p-hydroxybenzoic-acid, and p-heptyloxyphenol after intraperitoneal (ip) and dermal exposure was examined. Young female Fischer-344-rats were exposed to radiolabeled phenol and p-substituted phenol congeners via ip administration at a dose of 2.5 ug or dermal administration at a dose of 5 ug. ... Following ip administration, urinary excretion rates ranged from 8% of the dose per hour for heptyloxyphenol to 20 to 25% of the dose per hour for phenol, cyanophenol, hydroxybenzoic-acid, and nitrophenol. After 120 hr, 87% to 97% and 1% to 4% of the phenol, cyanophenol, hydroxybenzoic-acid, and nitrophenol doses were excreted in the urine and feces, respectively. ... Carcasses contained 0.5% of the phenol, cyanophenol, and nitrophenol doses and 7% to 10% of the heptyloxyphenol and hydroxybenzoic-acid doses. After dermal administration, urinary excretion rates ranged from 0.4% of the dose per hour for hydroxybenzoic-acid to 10% of the dose per hour for phenol. After 120 hr, urinary and fecal excretion of the phenol, cyanophenol, and nitrophenol doses ranged from 65% to 77% and 1% to 3% of the dose, respectively. ... After 120 hr, dermal absorption ranged from less than 2.3% of the hydroxybenzoic-acid dose to 80% of the phenol dose. ... The ionization potential of the p-substituted functional group may affect the dermal absorption of phenol congeners.

For more Absorption, Distribution and Excretion (Complete) data for 4-NITROPHENOL (7 total), please visit the HSDB record page.

Metabolism Metabolites

In vivo studies with nitrophenols ... meta-& para-nitrophenol are reduced more readily than the ortho isomer ...

p-Nitrophenol yields p-aminophenol in rat, bass, carp, catfish, lamprey, perch, pike, salmon, sturgeon. Yields p-aminophenol & p-nitrophenyl sulfate, 4-nitrocatechol in rabbit. From table/

Sulfate conjugation of 4-nitrophenol ... is decreased during pregnancy in rabbits ... and increases with age in rat, guinea pig, and humans ... relative rates of glucuronide versus sulfate conjugation of 4-nitrophenol may depend on levels of phenol present.

For more Metabolism/Metabolites (Complete) data for 4-NITROPHENOL (14 total), please visit the HSDB record page.

4-Nitrophenol has known human metabolites that include (2S,3S,4S,5R)-3,4,5-Trihydroxy-6-(4-nitrophenoxy)oxane-2-carboxylic acid and 4-nitrocatechol (4NC).

4-Nitrophenol is a known human metabolite of 4-nitroanisole.

Nitrophenol may be absorbed following ingestion, inhalation, or dermal exposure. The major metabolic route for nitrophenols is conjugation, with the resultant formation of either glucuronide or sulfate conjugates. Conjugates are more polar than the parent compounds and therefore are easier to excrete in the urine. (L1661)

Wikipedia

Biological Half Life

Use Classification

Hazard Classes and Categories -> Reactive - 2nd degree

Methods of Manufacturing

Action of dilute nitric acid on phenol at low temperature; ... Separated /from o-nitrophenol/ by steam distillation.

General Manufacturing Information

Analytic Laboratory Methods

Method: EPA-EAD 604; Procedure: gas chromatography with flame ionization detector/electron capture detector; Analyte: 4-nitrophenol; Matrix: water; Detection Limit: 2.8 ug/L.

Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: 4-nitrophenol; Matrix: water; Detection Limit: 50 ug/L.

Method: EPA-NERL 528; Procedure: gas chromatography/mass spectrometry; Analyte: 4-nitrophenol; Matrix: finished drinking water; Detection Limit: 0.42 ug/L.

For more Analytic Laboratory Methods (Complete) data for 4-NITROPHENOL (16 total), please visit the HSDB record page.

Clinical Laboratory Methods

Pretreated samples (eg homogenized fish samples) were analyzed by gas chromatography for the micro determination of o-, m-, and p-nitrophenol. Recoveries ranged from 88 to 96%.

In connection with the toxicologic analysis of a number of parathion intoxications a method for determination for free and conjugated forms of p-nitrophenol (p-NP) as the main metabolite of parathion in blood and urine was established. Quantification of conjugates is based on their hydrolysis followed by detection of p-NP using a sensitive high performance liquid chromatography method. Hydrolysis of both p-nitrophenol glucuronide and p-nitrophenol sulfate is performed by specific enzymes and also by mineral acid, the latter is also found to be highly selective under definite conditions. The two hydrolysis methods applied showed a good correlation. The levels of free and conjugated p-NP in series of blood and urine samples were established after survival from two parathion intoxications. The individual levels of p-nitrophenol sulfate and p-nitrophenol glucuronide in both cases are discussed in respect of results made by other authors in this field.

Storage Conditions

Store in a cool, dry, well-ventilated location. Separate from alkalies and oxidizing materials.

Dates

Coupled biodegradation of p-nitrophenol and p-aminophenol in bioelectrochemical system: Mechanism and microbial functional diversity

Jianjun Luo, Yuxi Xu, Jing Wang, Libin Zhang, Xinbai Jiang, Jinyou ShenPMID: 34465427 DOI: 10.1016/j.jes.2021.02.017

Abstract

Biodegradation mechanisms and microbial functional diversity during coupled p-nitrophenol (PNP) and p-aminophenol (PAP) degradation were studied in a bioelectrochemical system. PNP in the biocathode and PAP in the bioanode were almost completely removed within 28hr and 68hr respectively. The degradation followed the steps including hydrating hydroxyalkylation, dehydrogenating carbonylation, and hydrolating ring cleavage, etc. Metagemomic analysis based on the KEGG and eggNOG database annotations revealed the microbial composition and functional genes/enzymes related to phenol degradation in the system. The predominant bacteria genera were Lautropia, Pandoraea, Thiobacillus, Ignavibacterium, Truepera and Hyphomicrobium. The recognized biodegradation genes/enzymes related to pollutant degradation were as follows: pmo, hbd, & ppo for phenol degradation, nzba, amie, & badh for aromatic degradation, and CYP & p450 for xenobiotics degradation, etc. The co-occurrence of ARGs (antibiotic resistant genes), such as adeF, MexJ, ErmF, PDC-93 and Escherichia_coli_mdfA, etc., were annotated in CARD database during the biodegradation process. The Proteobacteria & Actinobacteria phylum was the primary host of both the biodegradation genes & ARGs in this system. The microbial functional diversity ensured the effective biodegradation of the phenol pollutants in the bioelectrochemical system.Smart hydrogel-microsphere embedded silver nanoparticle catalyst with high activity and selectivity for the reduction of 4-nitrophenol and azo dyes

Dambarudhar Parida, Eva Moreau, Rashid Nazir, Khalifah A Salmeia, Ruggero Frison, Ruohan Zhao, Sandro Lehner, Milijana Jovic, Sabyasachi GaanPMID: 34492989 DOI: 10.1016/j.jhazmat.2021.126237

Abstract

A simple method is reported for the preparation of silver nanoparticle (AgNP) embedded pH-responsive hydrogel microparticle catalyst via Michael addition gelation and in-situ silver nitrate (AgNO) reduction. The AgNP-hydrogel microsphere exhibited an efficient reduction of pollutants like 4-Nitrophenol (4-NP) and Congo red (CR) under acidic medium with turn over frequency (TOF) of ~170 h

and ~124 h

respectively. Interestingly, the activity of the catalysts was turned-OFF under a basic medium (≥ pH 12) due to the deswelling pH-responsive matrix surrounding the AgNPs. On the contrary, turning-OFF the hydrogenation of a cationic pollutant like methylene blue (MB) using high pH (≥ 12) was not possible, due to ionic interaction of MB molecules with the negatively charged catalyst at this pH. This feature was used to demonstrate selective hydrogenation of only MB from a mixture of 4-NP and MB. Finally, five recycling steps confirmed the reusability and practical application potential of the catalyst.

Sequestration of p-nitrophenol from liquid phase by poly(acrylonitrile-co-acrylic acid) containing thioamide group

J W Soo, L C Abdullah, S N A M Jamil, A A AdeyiPMID: 34280167 DOI: 10.2166/wst.2021.204

Abstract

In this paper, the adsorptive performance of synthesized thiourea (TU) modified poly(acrylonitrile-co-acrylic acid) (TU-P(AN-co-AA)) polymeric adsorbent for capturing p-nitrophenol (PNP) from aqueous solution was investigated. TU-P(AN-co-AA) was synthesized via the redox polymerization method with acrylonitrile (AN) and acrylic acid (AA) as the monomers, then modified chemically with thiourea (TU). Characterization analysis with Fourier transform infrared spectroscopy (FTIR), scanning electron microscopy (SEM), elemental microanalysis for CHNS, zeta potential measurement, Brunauer-Emmett-Teller (BET) surface analysis and thermal analyses were carried out to determine the morphology and physico-chemical properties of the synthesized polymer. The characterization results indicated successful surface modification of polymer with TU. The performance of TU-P(AN-co-AA) for the removal of PNP was investigated under various experimental parameters (adsorbent dosage, initial adsorbate concentration, contact time and temperature). The results demonstrated that the Freundlich isotherm model and pseudo-second-order kinetic model best described the equilibrium and kinetic data, respectively. Thermodynamic studies showed that the uptake of PNP by TU-P(AN-co-AA) was spontaneous and exothermic in nature. The results of the regeneration studies suggested that the TU-P(AN-co-AA) polymer is a reusable adsorbent with great potential for removing PNP from wastewater.Activation of persulfate by green nano-zero-valent iron-loaded biochar for the removal of p-nitrophenol: Performance, mechanism and variables effects

Bo Wang, Chi Zhu, Dan Ai, Zhiping FanPMID: 34229395 DOI: 10.1016/j.jhazmat.2021.126106

Abstract

In this study, with the green tea extraction solution as a reducing agent and green tea residues as a raw material of biochar, green nano zero-valent iron biochar (G-nZVI-BC) was prepared with the green synthesis method and then combined with potassium persulfate to degrade p-nitrophenol in water. Compared with zero-valent iron-loaded biochar (C-nZVI-BC) prepared by the traditional chemical liquid phase synthesis method, G-nZVI-BC containing tea polyphenols further improved dispersibility of Feon biochar, prevented nZVI agglomeration on BC, and promoted PNP degradation. The system constructed by G-nZVI-BC/PDS showed the high oxidation resistance than the C-nZVI-BC/PDS system, thus endowing the synthesis material with long-term reactivity. Both the radical pathway and non-radical pathways contributed to catalytic degradation and free radicals played a key role. The G-nZVI-BC/PDS system realized the good removal effect on PNP in the pH range of 3.06-9.23. The reusability of G-nZVI-BC and the PNP removal effect in water body conditions indicated that G-nZVI-BC had a good application prospect in the field of water treatment.

CeO

Hongqiang Xu, Hailong Wang, Yixia Lu, Yanbo Zeng, Yiwen Yang, Zulei Zhang, Hongmei Wang, Xiao Wang, Lei LiPMID: 34218179 DOI: 10.1016/j.saa.2021.120115

Abstract

A rapid and simple fluorescence probe based on CeOquantum dots (QDs) was developed for highly selective and ultrasensitive direct determination of 4-nitrophenol (4-NP). CeO

QDs were prepared using the sol-gelmethod with the precursor of Ce(NO

)

·6H

O as a cerium source. The products were characterized through high-resolution electron microscopy, X-ray diffraction, X-ray photoelectron spectroscopy, and Raman spectroscopy. The fluorescent probe based on CeO

QDs exhibited a broad linear response to the concentration of 4-NP in the range of 0.005-75.00 μM and provided a low detection limit of 1.50 nM. The fluorescence of CeO

QDs was quenched by 4-NP through the fluorescence resonance energy transfer mechanism owing to the well overlaps between the fluorescence emission spectrum of CeO

QDs with the ultraviolet absorption spectrum of 4-NP. This result was confirmed by the time-resolved fluorescence spectra and the evaluation of the interaction distance between CeO

QDs and 4-NP. The prepared CeO

QDs are successfully applied to the determination of 4-NP in real water samples, where the spiked recoveries range from 98.2% to 102.4%.

Sorption mechanism of naphthalene by diesel soot: Insight from displacement with phenanthrene/p-nitrophenol

Wenhao Wu, Yun Huang, Daohui Lin, Kun YangPMID: 34210429 DOI: 10.1016/j.jes.2021.01.017

Abstract

The nonlinear sorption of hydrophobic organic contaminants (HOCs) could be changed to linear sorption by the suppression of coexisting solutes in natural system, resulting in the enhancement of mobility, bioavailability and risks of HOCs in the environment. In previous study, inspired from the competitive adsorption on activated carbon (AC), the displaceable fraction of HOCs sorption to soot by competitor was attributed to the adsorption on elemental carbon fraction of soot (EC-Soot), while the linear and nondisplaceable fraction was attributed to the partition in authigenic organic matter of soot (OM-Soot). In this study, however, we observed that the linear and nondisplaceable fraction of HOC (naphthalene) to a diesel soot (D-Soot) by competitor (phenanthrene or p-nitrophenol) should be attributed to not only the linear partition in OM-Soot, but also the residual linear adsorption on EC-Soot. We also observed that the competition on the surface of soot dominated by external surface was different from that of AC dominated by micropore surface, i.e., complete displacement of HOCs by p-nitrophenol could occur for the micropore surface of AC, but not for the external surface of soot. These observations were obtained through the separation of EC-Soot and OM-Soot from D-Soot with organic-solvent extraction and the sorption comparisons of D-Soot with an AC (ACF300) and a multiwalled carbon nanotube (MWCNT30). The obtained results would give new insights to the sorption mechanisms of HOCs by soot and help to assess their environmental risks.Fabrication of magnetic polydopamine@naphthyl microporous organic network nanosphere for efficient extraction of hydroxylated polycyclic aromatic hydrocarbons and p-nitrophenol from wastewater samples

Xin-Qiao He, Yuan-Yuan Cui, Yan Zhang, Cheng-Xiong YangPMID: 34166861 DOI: 10.1016/j.chroma.2021.462347

Abstract

Herein, we report the fabrication of a novel, well-defined core-double-shell-structured magnetic FeO

@polydopamine@naphthyl microporous organic network (MON), Fe

O

@PDA@NMON, for the efficient magnetic extraction of hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) and p-nitrophenol (p-Npn) from wastewater samples. The hierarchical nanospheres were designed and constructed with the Fe

O

nanoparticle core, the inner shell of a polydopamine (PDA) layer, and the outer shell of a porous naphthyl MON (NMON) coating, allowing efficient and synergistic extraction of OH-PAHs and p-Npn via hydrophobic, hydrogen bonding, and π-π interactions. The Fe

O

@PDA@NMON nanospheres were well characterized and employed as an efficient sorbent for magnetic solid-phase extraction (MSPE) coupled with high performance liquid chromatography (HPLC) for analyzing of OH-PAHs and p-Npn. Under optimal conditions, the Fe

O

@PDA@NMON-based-MSPE-HPLC-UV method afforded wide linear range (0.18-500 μg L

), low limits of detection (0.070 μg L

for p-Npn, 0.090 μg L

for 2-OH-Nap, 0.090 μg L

for 9-OH-Fluo and 0.055 μg L

for 9-OH-Phe, respectively), large enrichment factors (92.6-98.4), good precisions (intra-day and inter-day relative standard deviations (RSDs); <6.4%, n=6) and less consumption of the adsorbent. Furthermore, trace OH-PAHs and p-Npn with concentrations of 0.29-0.80 μg L

were successfully detected in various wastewater samples. Fe

O

@PDA@NMON also functioned as a good adsorbent to enrich a wide scope of trace contaminants containing hydrogen bonding sites and aromatic structures, highlighting the potential of functional MONs in sample pretreatment.

Ratiometric detection of

Feng Li, Qi-Le Li, Lei Hu, Hong-Yu Zhu, Wen-Juan Wang, Fen-Ying Kong, Heng-Ye Li, Zhong-Xia Wang, Wei WangPMID: 34152330 DOI: 10.1039/d1an00891a

Abstract

p-Nitrophenol and its derivatives can cause serious harm to the health of mankind and the earth's ecosystem. Therefore, it is necessary to develop a novel and rapid detection technology for p-nitrophenol and its derivative. Herein, excellent water-soluble, large-size and dual-emissive neuron cell-analogous carbon-based probes (NCNPs) have been prepared via a solvothermal approach, using o-phenylenediamine as the only precursor, which exhibit two distinctive fluorescence (FL) peaks at 420 and 555 nm under 345 nm excitation. The NCNPs show a neuron cell-like branched structure, are cross-connected, and are in the range of 10-20 nm in skeleton diameter. Interestingly, their blue-green dual-colour fluorescence is quenched by p-nitrophenol or its derivative due to the specific mechanism of the ππ stacking interactions or internal filtration effect. Accordingly, a simple, rapid, direct and free-label ratiometric FL detection of p-nitrophenol is proposed. An excellent linear relationship shows linear regions over the range of 0.1-50 μM between the ratio of the FL intensity (FL555 nm/FL420 nm) and the concentrations of p-nitrophenol. The detection limit is as low as 43 nM (3σ). Importantly, the NCNP-based probe also shows acceptable repeatability and reproducibility for the detection of p-nitrophenol and its derivatives, and the recovery results for p-nitrophenol in real wastewater samples are favourable.p-nitrophenol degradation by hybrid advanced oxidation process of heterogeneous Fenton assisted hydrodynamic cavitation: Discernment of synergistic interactions and chemical mechanism

Kuldeep Roy, Vijayanand S MoholkarPMID: 34147974 DOI: 10.1016/j.chemosphere.2021.131114

Abstract

The present study has investigated p-nitrophenol (PNP) degradation by hybrid advanced oxidation process (AOP) of hydrodynamic cavitation with heterogenous FeO

nanoparticles. 78.8 ± 1.2% of PNP degradation was obtained at optimum operational conditions: inlet pressure = 8 atm, pH = 3, initial concentration of PNP = 20 mg L

, Fe

O

:H

O

= 1:100. PNP degradation profiles were analyzed using a kinetic model based on the reaction network. The closest match between the simulated and experimental degradation profiles was obtained for the initial concertation of [H

O

] = 0.6 M, which was far higher than concentration of externally added H

O

. This was attributed to in-situ generation of H

O

through transient cavitation. Intense shear and turbulence generated in cavitating flow caused surface leaching of Fe

O

particles that released Fe

/Fe

ions. The synergy in the hybrid AOP was in-situ Fenton reactions between leached Fe

/Fe

ions and H

O

present in the reaction mixture. The mechanism in

OH mediated oxidative degradation of PNP was further explored with Density Functional Theory (DFT) simulations. Both

OH addition on benzene ring and H-abstraction reactions were simulated to identify the possible pathways for the degradation. On the basis of activation free energy analysis, degradation pathways initiating with both

OH addition and H abstraction were determined to be feasible. The ortho-C of benzene ring was the most favourable site for

OH addition, while H atom of phenolic hydroxyl group was more susceptible (or more reactive) for H-atom abstraction route.